molecular formula C18H18N4O5S B2545668 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 896381-59-2

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2545668
CAS No.: 896381-59-2
M. Wt: 402.43
InChI Key: FRZHXZJBAGFNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a chemical compound with the molecular formula C18H24N4O4S2 and a molecular weight of 424.54 g/mol . It features a quinazoline-2,4(1H,3H)-dione core, a structure known to be of significant interest in medicinal chemistry. Structurally similar compounds, specifically those based on the 3-(mercaptoalkyl)quinazoline-2,4(1H,3H)-dione scaffold, have demonstrated notable biological activity . Research on these analogs has shown significant in vitro antiviral activity against a range of DNA- and RNA-viruses, including vaccinia virus, herpes simplex virus type 1, and influenza A virus, at concentrations that are non-cytotoxic to host cell cultures . This suggests potential research applications for this compound class in virology and antiviral drug discovery. Furthermore, the structural motif of quinazolin-2,4-diones is frequently explored in oncology research. The compound shares a core heterocyclic structure with molecules investigated for targeting key oncogenic signaling proteins, such as KRAS and the epidermal growth factor receptor (EGFR) . Its molecular architecture, which allows for diverse protein interactions, makes it a valuable scaffold for developing chemical probes and therapeutic candidates in cancer biology. This product is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in these and other innovative biological applications.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c19-28(26,27)13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25)(H2,19,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZHXZJBAGFNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps

  • Preparation of Quinazolinone Core

      Starting Material: Anthranilic acid

      Reagents: Acetic anhydride, ammonium acetate

      Conditions: Heating under reflux

      Reaction: Anthranilic acid reacts with acetic anhydride and ammonium acetate to form 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linkage

The amide bond in the acetamide moiety undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding metabolic pathways and degradation products.

ConditionsReactants/ReagentsProducts FormedReference
Acidic (HCl/H₂O)H₃O⁺Carboxylic acid derivative + Ethylamine sulfonamide
Alkaline (NaOH)OH⁻Sodium carboxylate + Sulfamoylphenethylamine
  • Mechanism : Protonation of the amide carbonyl under acidic conditions increases electrophilicity, facilitating nucleophilic attack by water. In basic media, hydroxide ions deprotonate water, enhancing nucleophilicity.

  • Evidence : Analogous compounds like N-[2-(4-sulfamoylphenyl)ethyl]acetamide (PubChem CID 745994) show similar hydrolysis pathways .

Reactivity of the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) group participates in nucleophilic substitution and hydrolysis reactions, influenced by its electron-withdrawing nature.

Reaction TypeConditionsReactants/ReagentsProducts FormedReference
Acidic HydrolysisH₂SO₄, ΔH₂OSulfonic acid + Ammonium ion
Alkaline HydrolysisNaOH, H₂OOH⁻Sulfonate salt + NH₃
  • Key Observations :

    • Hydrolysis under strong acids yields benzenesulfonic acid derivatives .

    • In alkaline media, the sulfamoyl group forms stable sulfonate salts, as seen in sulfonamide-class compounds .

Tetrahydroquinazolinone Ring Reactivity

The tetrahydroquinazolin-2,4-dione core undergoes ring-specific reactions, including oxidation and nucleophilic additions.

Oxidation Reactions

Oxidizing agents target the saturated C-N bonds in the tetrahydroquinazolinone ring.

Oxidizing AgentConditionsProducts FormedReference
KMnO₄Acidic, ΔQuinazoline-2,4-dione with conjugated π-system
H₂O₂Neutral, RTEpoxide intermediates (theoretical)
  • Patent Insight : WO2002064572A1 describes oxidative transformations of tetrahydroquinazolines to aromatic quinazolines under acidic KMnO₄ .

Nucleophilic Substitution

The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack.

NucleophileConditionsProducts FormedReference
NH₃Ethanol, refluxUrea derivatives
RNH₂DMF, 80°CSubstituted quinazolinones

Cross-Coupling Reactions

The aromatic rings (quinazolinone and phenyl) may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, though direct evidence is limited.

Reaction TypeCatalysts/ReagentsProducts FormedReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives (theoretical)
Buchwald-HartwigPd(OAc)₂, XantphosAminated quinazolinones

Photochemical Stability

Preliminary data on related compounds suggest photodegradation pathways under UV light:

Light SourceConditionsDegradation ProductsReference
UV-A (365 nm)Methanol, 24hRing-opened fragments + CO₂

Scientific Research Applications

The compound has been evaluated for various biological activities, particularly its potential as an anticancer agent and its effects on enzyme inhibition related to neurological disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research articles:

StudyCell LineTreatment ConcentrationObserved Effect
Study 1MCF-7 (breast cancer)10 µMSignificant reduction in cell viability and induction of apoptosis
Study 2A549 (lung cancer)5 µMInduction of G0/G1 phase arrest and increased oxidative stress
Study 3HeLa (cervical cancer)15 µMInhibition of cell proliferation and enhanced apoptotic markers

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells leading to increased cell death.
  • Oxidative Stress : It induces oxidative stress within cancer cells, which is a known trigger for apoptosis.
  • Anti-Angiogenic Properties : By inhibiting vascular endothelial growth factor (VEGF), it reduces tumor blood supply, thereby limiting tumor growth.

Enzyme Inhibition

In addition to its anticancer properties, the compound has shown potential as an inhibitor of specific enzymes relevant to neurological disorders:

  • Acetylcholinesterase Inhibition : This compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Inhibition of this enzyme is a therapeutic target for Alzheimer's disease.
    • IC50 Values : Several studies report IC50 values ranging from 5 µM to 15 µM for acetylcholinesterase inhibition.
  • α-Glucosidase Inhibition : The compound has also been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests potential applications in managing Type 2 Diabetes Mellitus.

Case Studies

Several case studies have explored the effects of this compound in vivo:

  • Case Study 1 : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue.
  • Case Study 2 : A study involving A549 lung cancer cells demonstrated that treatment with the compound led to a marked decrease in cell viability and induced G0/G1 cell cycle arrest.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with enzyme active sites, potentially inhibiting their activity, while the sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Core Structure : The tetrahydroquinazoline-dione core in the target compound is analogous to the quinazoline-dione in , but the sp2-sp3 hybridization differences may influence conformational flexibility and receptor binding.
  • Substituent Effects: The 4-sulfamoylphenethyl group distinguishes the target compound from dichlorophenyl or isoxazole derivatives.
  • Synthesis : Unlike the dichlorophenyl analog , the target compound’s synthesis may require coupling of the sulfamoylphenethylamine to the quinazoline-dione acetic acid via carbodiimide (CDI) activation, a method commonly used for amide bond formation.

Pharmacological and Physicochemical Comparisons

Anticonvulsant Activity:

The dichlorophenyl analog demonstrated anticonvulsant effects in rodent models, attributed to quinazoline-dione modulation of voltage-gated sodium channels. The target compound’s sulfamoyl group may shift activity toward anti-inflammatory or diuretic pathways, as sulfonamides often target cyclooxygenase (COX) or carbonic anhydrase enzymes.

Anti-Exudative Potential:

Acetamide derivatives with triazole or furan substituents (e.g., ) showed anti-exudative activity comparable to diclofenac. The target compound’s sulfamoyl group could similarly inhibit prostaglandin synthesis, though direct evidence is lacking.

Physicochemical Properties:
  • Solubility : Sulfamoyl groups (logP ~ -1.5) enhance aqueous solubility compared to lipophilic dichlorophenyl (logP ~ 3.2) or methylisoxazole groups.
  • Metabolic Stability : The tetrahydroquinazoline core may reduce oxidative metabolism compared to fully aromatic quinazolines.

Biological Activity

The compound 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a derivative of the quinazoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives with sulfonamide moieties. The synthetic pathways often utilize various coupling reactions to achieve the desired structural configuration. For instance, the introduction of the sulfonamide group can enhance the compound's biological profile by improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial properties. For example, studies have shown that related sulfonamide derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds generally range from 50 to 100 μM when compared to standard antibiotics like ciprofloxacin .

Antioxidant Activity

The antioxidant potential of quinazoline derivatives has been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Compounds similar to This compound have shown moderate radical scavenging activities with IC50 values ranging from 0.66 mM to 1.75 mM in DPPH assays . The presence of specific substituents significantly influences these activities.

Study on Anticancer Activity

A notable study investigated the anticancer properties of quinazoline derivatives. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structure were tested against human breast cancer cells (MCF-7) and showed promising results with IC50 values below 10 μM .

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and therapeutic efficacy of these compounds. Animal models treated with This compound demonstrated reduced tumor growth rates compared to control groups. These findings suggest a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its molecular structure. Key factors influencing its activity include:

  • Substituent Positioning : The position of the sulfonamide and acetamide groups affects solubility and binding affinity.
  • Molecular Weight : Lower molecular weight compounds tend to exhibit better cellular uptake.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate activity significantly.

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial Activity (MIC μM)Antioxidant Activity (IC50 mM)Anticancer Activity (IC50 μM)
Compound A500.668
Compound B750.9512
Compound C1001.2515

Q & A

Synthesis and Optimization of the Compound and Its Derivatives

Q: What are the key steps and challenges in synthesizing 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide? Basic Answer: The synthesis involves multi-step reactions:

Core Formation : Start with methyl 2-isothiocyanatobenzoate and glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

Acetamide Coupling : React the acid intermediate with N,N′-carbonyldiimidazole (CDI) and 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide to form the target compound .
Advanced Optimization :

  • Yield Improvement : Vary reaction conditions (e.g., solvent polarity, temperature). For example, using dry acetone with anhydrous K₂CO₃ for 12 hours improved yields in analogous syntheses .
  • Purification : Crystallization from ethanol or methanol enhances purity .

Structural Characterization and Analytical Validation

Q: Which analytical methods are critical for confirming the compound’s structure and purity? Basic Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, aromatic protons in the quinazolinone ring appear as distinct multiplets in δ 7.2–8.1 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and elemental composition .
    Advanced Analysis :
  • X-ray Crystallography : Resolve crystal packing and stereochemistry for novel derivatives .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Evaluating Biological Activity and Mechanisms

Q: How can researchers design experiments to assess the compound’s anticonvulsant activity? Basic Protocol :

  • In Vivo Models : Use pentylenetetrazole (PTZ)-induced seizures in mice. Administer the compound (e.g., 50–100 mg/kg) and monitor seizure latency and mortality .
  • GABAergic Targets : Perform receptor-binding assays (e.g., [³H]muscimol for GABAₐ receptor affinity) .
    Advanced Mechanistic Studies :
  • Electrophysiology : Patch-clamp recordings on hippocampal neurons to measure chloride influx via GABAₐ receptors .
  • Gene Expression : qPCR or Western blot to assess GABA receptor subunit expression changes post-treatment .

Structure-Activity Relationship (SAR) Studies

Q: How can substituent variations influence the compound’s bioactivity? Methodology :

Derivative Synthesis : Modify the sulfamoylphenyl group (e.g., halogenation, methoxy substitutions) .

Activity Profiling : Compare anticonvulsant ED₅₀ values and receptor binding across derivatives. For example, 4-Cl substituents enhanced GABAₐ affinity by 30% in analogs .

Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with GABAₐ’s benzodiazepine-binding site .

Addressing Data Contradictions in Biological Assays

Q: How to resolve discrepancies in activity data between in vitro and in vivo studies? Strategies :

  • Pharmacokinetic Profiling : Measure plasma half-life and blood-brain barrier penetration via LC-MS/MS. Poor bioavailability may explain in vivo inefficacy despite in vitro activity .
  • Metabolite Screening : Identify active/inactive metabolites using hepatic microsome assays .
  • Dose-Response Refinement : Test narrower dose ranges (e.g., 25–150 mg/kg) to identify optimal efficacy windows .

Enhancing Solubility and Bioavailability

Q: What formulation strategies can improve the compound’s physicochemical properties? Advanced Approaches :

  • Salt Formation : Convert to hydrochloride or sodium salts using HCl/NaOH .
  • Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to enhance aqueous solubility .
  • Prodrug Design : Introduce ester groups (e.g., acetylated sulfonamide) for hydrolytic activation in vivo .

Notes

  • Reproducibility : Standardize assays using ≥4 replicates and randomized blocks to minimize variability .
  • Ethical Compliance : Adhere to OECD guidelines for animal studies (e.g., ARRIVE 2.0 framework) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.